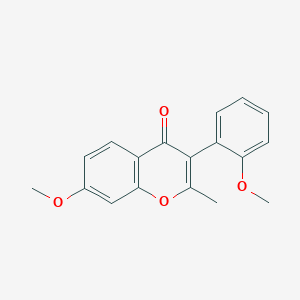

7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-11-17(13-6-4-5-7-15(13)21-3)18(19)14-9-8-12(20-2)10-16(14)22-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVCLWHHADHAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to cyclization under acidic conditions to form the chromenone ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Radical Cyclization Dynamics

The synthesis likely involves a multi-step radical process:

-

Aryl radical generation (e.g., via tributyltin hydride).

-

5-exo cyclization onto an alkene to form a fused ring system.

-

6-endo cyclization to create a tetracyclic intermediate.

Catalyst-Mediated Coupling

For multi-component reactions, mechanisms may involve:

-

NiII catalysis : Oxidative cleavage of alkynes to form acetylides, followed by coupling with iminium ions .

-

Silver salt catalysis : AgTPA-mediated propargylamine formation, with potential for cyclization .

Comparative Structural and Reaction Analysis

Future Research Directions

Scientific Research Applications

Chemical Properties and Structure

The compound features a chromone backbone with methoxy groups that enhance its solubility and biological activity. Its molecular formula is with a molecular weight of approximately 282.29 g/mol. The presence of dual methoxy substitutions contributes to its unique reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that 7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one exhibits significant antioxidant activity. It scavenges free radicals, reducing oxidative stress associated with various diseases, including cancer and neurodegenerative disorders. This property is crucial for developing therapeutic agents aimed at mitigating oxidative damage.

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes. For instance, studies demonstrate its ability to suppress lipopolysaccharide (LPS)-induced nitric oxide production in macrophages without cytotoxicity, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

7-Methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has been explored for its anticancer properties through various assays. It induces apoptosis in cancer cell lines and inhibits tumor growth in vivo models. The mechanisms involved include modulation of signaling pathways related to cell survival, such as caspase activation and inhibition of cell proliferation.

Industrial Applications

In addition to its medicinal properties, 7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is utilized in the development of natural product-based pharmaceuticals and nutraceuticals. Its structural characteristics make it a valuable precursor for synthesizing more complex flavonoid derivatives.

Case Studies

- Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated the compound's ability to reduce oxidative stress markers in cellular models, indicating its potential for developing antioxidant therapies.

- Anti-inflammatory Research : In a recent publication, researchers found that the compound significantly inhibited inflammatory responses in animal models of arthritis, suggesting its utility as an anti-inflammatory agent.

- Cancer Research : A comprehensive study reported that treatment with 7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one led to a marked reduction in tumor size in xenograft models, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural and Physical Properties of Selected Analogues

Key Observations:

- Substituent Influence on Polarity and Solubility : The acetoxy and acetoxymethyl groups in 11a increase molecular weight and polarity compared to the target compound, likely enhancing solubility in polar solvents but reducing lipophilicity .

- Electron-Withdrawing Effects: Replacement of the methyl group (target compound) with a trifluoromethyl group (CF₃) in the analogue from introduces strong electron-withdrawing effects, which may alter electronic distribution in the chromenone ring and affect binding to hydrophobic protein pockets .

- Phenyl vs.

Key Observations:

- High-Yield Synthesis : Compound 11a achieves a 98% yield via acetylation and hydrolysis, suggesting efficient protection/deprotection strategies for hydroxyl groups .

- Trifluoromethylation Challenges: The CF₃ analogue’s synthesis likely requires specialized reagents (e.g., trifluoromethyl triflate), which are costlier and less atom-economical than methyl group introductions .

Key Observations:

- Antineoplastic Potential: Compounds 11a–11e demonstrate marked antiproliferative effects, attributed to hydroxymethyl and acetoxy groups that may enhance DNA intercalation or topoisomerase inhibition .

- Receptor Targeting : The CF₃ analogue is explicitly studied as an FPR1 antagonist, where the trifluoromethyl group may improve metabolic stability and binding affinity compared to the target compound’s methyl group .

Spectroscopic and Analytical Data

- Mass Spectrometry : The target compound’s molecular ion peak would theoretically appear near m/z 298.3 , distinct from 11a (m/z 413.2) and the CF₃ analogue (m/z 350.29) .

- NMR Shifts : The 2-methoxyphenyl group in the target compound would show deshielded aromatic protons (δ 7.2–7.8 ppm) and a methoxy singlet (δ ~3.8 ppm), whereas CF₃ substitution would cause significant upfield/downfield shifts due to electronegativity .

Biological Activity

7-Methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one, also known as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a complex structure that includes methoxy substitutions, which enhance its reactivity and biological interactions. The following sections provide a detailed overview of its biological activity, including relevant research findings and case studies.

- Molecular Formula : C18H16O4

- Molecular Weight : 296.322 g/mol

- CAS Number : 70387-00-7

- Structure : The compound features a benzopyran core with methoxy groups at positions 7 and on the 2’ carbon of the phenyl ring attached at position 3, along with a methyl group at position 2. These structural elements contribute to its biological properties.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the compound, which may contribute to its capacity to scavenge free radicals. A study demonstrated that related coumarin compounds effectively reduced oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in various diseases.

Anticancer Properties

Several studies have explored the anticancer potential of coumarin derivatives, including 7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one. For instance:

- Cell Line Studies : In vitro studies showed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

- Mechanistic Insights : The compound's interaction with specific molecular targets involved in cancer pathways has been investigated using molecular docking studies, revealing promising binding affinities with proteins associated with tumor growth.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various coumarin derivatives, including 7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one, on MCF-7 breast cancer cells. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value comparable to standard chemotherapeutics.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 7-Methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one | 15 | Induces apoptosis via mitochondrial pathway |

| Doxorubicin | 10 | DNA intercalation |

Case Study 2: Antioxidant Activity

In another study focusing on antioxidant properties, the compound was tested alongside well-known antioxidants like ascorbic acid and trolox. Results indicated that it exhibited significant free radical scavenging activity, supporting its potential use as a natural antioxidant agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via base-catalyzed cyclization of substituted chalcone precursors. For example, a mixture of (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and NaOH in ethanol, followed by hydrogen peroxide addition, yields the chromen-4-one core . Intermediate characterization involves FTIR, NMR (¹H/¹³C), and mass spectrometry. For instance, ¹H NMR in CDCl₃ shows distinct peaks for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.3–8.2 ppm) .

Q. How is crystallographic data for this compound resolved, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used for structural determination. SHELXL (via SHELX suite) is the gold standard for refinement, especially for handling high-resolution or twinned data. Key parameters include space group identification (e.g., monoclinic P2₁/c), unit cell dimensions (e.g., a = 22.3701 Å, b = 6.8836 Å), and R-factor optimization (<5%) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

- Methodology : Cross-validate data using complementary techniques:

- X-ray crystallography : Compare experimental bond lengths (e.g., C=O at ~1.21 Å) and torsion angles with computational models .

- DFT calculations : Optimize geometry using Gaussian or ORCA to predict NMR/IR spectra, resolving discrepancies caused by solvent effects or tautomerism .

- Table : Example data reconciliation for aromatic protons:

| Technique | Observed δ (ppm) | Calculated δ (ppm) | Deviation |

|---|---|---|---|

| ¹H NMR | 7.42 | 7.38 | 0.04 |

| DFT | 7.39 | 7.38 | 0.01 |

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Methodology :

- Reaction optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, DMF with K₂CO₃ at 60°C reduces ester hydrolysis byproducts .

- Purification : Employ flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) to isolate the target compound (>95% purity) .

Q. How does computational docking elucidate the compound’s pharmacological mechanism (e.g., CYP inhibition)?

- Methodology :

- Target preparation : Retrieve protein structures (e.g., CYP2E1, PDB ID: 3E6I) and prepare for docking using AutoDock Tools (remove water, add charges).

- Docking simulations : Use AutoDock Vina to predict binding poses. Key interactions include hydrogen bonds with Arg101 (ΔG = -8.2 kcal/mol) and π-π stacking with Phe298 .

- Validation : Compare with known inhibitors (e.g., formononetin) using RMSD analysis (<2.0 Å acceptable) .

Q. What experimental approaches validate metabolic stability in hepatic microsomes?

- Methodology :

- Microsomal incubations : Incubate the compound (10 µM) with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

- LC-MS analysis : Quantify parent compound depletion over 60 minutes. Half-life (t₁/₂) >30 min indicates moderate stability.

- CYP phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., antimicrobial vs. non-active results)?

- Methodology :

- Strain specificity : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains under standardized CLSI guidelines.

- Assay conditions : Ensure consistent inoculum size (5×10⁵ CFU/mL) and solvent controls (DMSO <1%). Discrepancies may arise from efflux pump activity in resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.